

# Enerisant Hydrochloride: A Technical Overview of its Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|
| Compound Name:       | Enerisant hydrochloride |           |  |  |  |
| Cat. No.:            | B12375647               | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety and toxicology of **Enerisant hydrochloride** (also known as TS-091). Comprehensive preclinical toxicology data, including full study reports on genotoxicity, carcinogenicity, and reproductive toxicity, are not available in the public domain at the time of writing. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.

#### Introduction

Enerisant hydrochloride is a potent and highly selective histamine H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in neurocognitive disorders, particularly narcolepsy.[1][2][3] By blocking the inhibitory presynaptic H3 autoreceptors, Enerisant enhances the release of histamine and other neurotransmitters such as dopamine and acetylcholine in the central nervous system, which are crucial for maintaining wakefulness and cognitive function.[1][4][5] This technical guide provides a comprehensive overview of the available safety and toxicological data on Enerisant hydrochloride, compiled from preclinical and clinical studies.

#### **Mechanism of Action**

Enerisant's primary mechanism of action is its high-affinity binding to and subsequent antagonism of the histamine H3 receptor.[1][3] The H3 receptor functions as an autoreceptor



on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters. As an inverse agonist, Enerisant not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to a more robust increase in neurotransmitter release.[1]

#### **Signaling Pathway of Enerisant Hydrochloride**



Click to download full resolution via product page

Caption: Mechanism of action of **Enerisant hydrochloride** at the synapse.

### **Non-Clinical Safety and Toxicology**

Detailed, publicly available non-clinical toxicology studies for **Enerisant hydrochloride** are limited. The following sections summarize the available data and outline the standard experimental protocols typically employed in drug development.

### **In Vitro Toxicology**



No publicly available data.

Standard Experimental Protocols: A standard in vitro toxicology assessment would typically include:

- Genotoxicity: Ames test (bacterial reverse mutation assay), chromosomal aberration test in mammalian cells (e.g., CHO, CHL), and mouse lymphoma assay (MLA).
- Cardiotoxicity: hERG (human Ether-à-go-go-Related Gene) potassium channel assay to assess the potential for QT interval prolongation.
- Hepatotoxicity: Assessment of cytotoxicity in primary human hepatocytes.

#### In Vivo Toxicology

No publicly available data on acute, subchronic, chronic, reproductive, or carcinogenicity studies.

Pharmacology Studies in Rodents: Enerisant has been shown to be orally active in rats.[4] In vivo studies have demonstrated that Enerisant occupies histamine H3 receptors in the brain in a dose-dependent manner and increases the extracellular levels of histamine, dopamine, and acetylcholine in brain regions associated with wakefulness and cognition.[5]

Standard Experimental Protocols:

- Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
- Subchronic and Chronic Toxicity: Repeated-dose studies (typically 28-day and 90-day) in at least two species to evaluate the toxicological profile with prolonged exposure.
- Safety Pharmacology: A battery of tests to assess the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
- Genotoxicity: In vivo micronucleus test in rodents to assess for chromosomal damage.
- Carcinogenicity: Long-term (2-year) studies in rodents to evaluate the carcinogenic potential.



• Reproductive and Developmental Toxicity: Studies to assess effects on fertility, embryonic-fetal development, and pre- and postnatal development.

## **Experimental Workflow for Preclinical Safety Assessment**





Click to download full resolution via product page

Caption: A generalized workflow for preclinical safety and toxicology assessment.



## Clinical Safety and Pharmacokinetics Pharmacokinetics

Enerisant hydrochloride is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Cmax) being approximately 2 hours.[6] The Cmax and area under the curve (AUC) increase in a dose-dependent manner.[6] The elimination half-life is approximately 8 hours.[6] A significant portion of the administered dose (64.5% to 89.9%) is excreted unchanged in the urine within 48 hours, indicating minimal metabolism.[3][6] In vitro studies have shown that while CYP2D6 and CYP3A4 are involved in the minor metabolic pathways of Enerisant, the potential for clinically relevant drug-drug interactions mediated by cytochrome P450 enzymes is considered low.[6]

| Pharmacokinetic Parameter     | Value                                    | Reference |
|-------------------------------|------------------------------------------|-----------|
| Time to Cmax (Tmax)           | ~2.00 hours                              | [6]       |
| Elimination Half-life (t1/2)  | ~8 hours                                 | [6]       |
| Urinary Excretion (unchanged) | 64.5% - 89.9% within 48 hours            | [6]       |
| Metabolism                    | Minimal, primarily via CYP2D6 and CYP3A4 | [6]       |

#### **Clinical Safety**

Safety and tolerability data for **Enerisant hydrochloride** are available from Phase 1 studies in healthy volunteers and two Phase 2 studies in patients with narcolepsy.[2][3]

Phase 1 Studies: In a multiple ascending dose (MAD) study in healthy Japanese individuals, Enerisant was tolerated at doses of 50 and 100 mg for 7 days.[3] A similar study in healthy individuals in the United States confirmed tolerability up to 150 mg for 10 days.[2] No serious or otherwise significant adverse events were reported in a Phase 1 study in healthy Japanese male subjects.[6]

Phase 2 Studies in Narcolepsy Patients: Two Phase 2, fixed-dose, double-blind, randomized, placebo-controlled trials were conducted to evaluate the efficacy and safety of Enerisant in patients with narcolepsy.[2][3][7]



- Study 1: Investigated dosages of 25, 50, and 100 mg/day for 3 weeks. These higher doses
  were not well-tolerated, leading to a significant number of withdrawals due to adverse
  events.[2][3][7]
- Study 2: Investigated lower dosages of 5 and 10 mg/day. These doses were better tolerated,
   with a lower incidence of adverse events compared to Study 1.[2][3][7]

Adverse Events: The most frequently reported adverse events in the Phase 2 studies, particularly at higher doses, were:

- Insomnia[2][3][7]
- Headache[2][3][7]
- Nausea[2][3][7]

The incidence of these adverse events was dose-dependent.[2]

| Clinical Study       | Population                        | Dosage(s)                            | Key Safety<br>Findings                                                         | Reference(s) |
|----------------------|-----------------------------------|--------------------------------------|--------------------------------------------------------------------------------|--------------|
| Phase 1 MAD          | Healthy<br>Japanese<br>Volunteers | 50 and 100 mg<br>for 7 days          | Tolerated                                                                      | [3]          |
| Phase 1 MAD          | Healthy US<br>Volunteers          | Up to 150 mg for<br>10 days          | Tolerated                                                                      | [2]          |
| Phase 2 (Study<br>1) | Narcolepsy<br>Patients            | 25, 50, 100<br>mg/day for 3<br>weeks | Poorly tolerated; high withdrawal rate due to AEs (insomnia, headache, nausea) | [2][3][7]    |
| Phase 2 (Study<br>2) | Narcolepsy<br>Patients            | 5, 10 mg/day                         | Better tolerated<br>than higher<br>doses; lower<br>incidence of AEs            | [2][3][7]    |



#### **Logical Relationship in Clinical Safety Evaluation**



Click to download full resolution via product page

Caption: Logical flow of clinical safety evaluation for **Enerisant hydrochloride**.

#### **Summary and Conclusion**

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-defined mechanism of action. The available clinical data from Phase 1 and 2 studies indicate a dose-dependent safety and tolerability profile. While lower doses (5 and 10 mg/day) were generally well-tolerated in patients with narcolepsy, higher doses (25 mg/day and above) were associated with a higher incidence of adverse events, primarily insomnia, headache, and nausea, leading to poor tolerability.[2][3][7] The pharmacokinetic profile of Enerisant is characterized by rapid absorption, a half-life of approximately 8 hours, and minimal



metabolism with primary excretion via the kidneys.[6] This suggests a low potential for drugdrug interactions involving CYP enzymes.[6]

A significant gap in the publicly available information is the lack of comprehensive preclinical toxicology data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity. Such data is essential for a complete assessment of the safety profile of any investigational drug. Therefore, while the clinical safety data provides valuable insights, a complete toxicological profile of **Enerisant hydrochloride** cannot be constructed from the currently available public information. Further disclosure of preclinical safety data would be necessary for a more thorough evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

#### References

- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fda.gov [fda.gov]
- To cite this document: BenchChem. [Enerisant Hydrochloride: A Technical Overview of its Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375647#safety-and-toxicology-profile-of-enerisant-hydrochloride]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com